molecular formula C25H23N3O4 B11011386 N-[4-(benzyloxy)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[4-(benzyloxy)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B11011386
M. Wt: 429.5 g/mol
InChI Key: VYYCQPVBLQSFPT-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group and a benzodiazepine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a cyclization reaction involving an appropriate diamine and a diketone under acidic conditions.

    Introduction of the Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the benzodiazepine core in the presence of a base.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.

    Industry: The compound’s unique structure may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is not fully understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzodiazepine moiety suggests that the compound may act on the central nervous system, potentially modulating neurotransmitter activity or receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is unique due to its combination of a benzyloxyphenyl group and a benzodiazepine moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(4-phenylmethoxyphenyl)propanamide

InChI

InChI=1S/C25H23N3O4/c29-23(15-14-22-25(31)27-21-9-5-4-8-20(21)24(30)28-22)26-18-10-12-19(13-11-18)32-16-17-6-2-1-3-7-17/h1-13,22H,14-16H2,(H,26,29)(H,27,31)(H,28,30)

InChI Key

VYYCQPVBLQSFPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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